1-Morpholino-3-phenylpropan-2-amine Dihydrochloride
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Overview
Description
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, a phenyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholino-3-phenylpropan-2-amine Dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of a phenylpropan-2-amine derivative with morpholine under controlled conditions. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the dihydrochloride salt. This step ensures the stability and solubility of the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents, catalysts, and reaction vessels to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The phenyl group and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted phenylpropan-2-amine derivatives.
Scientific Research Applications
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Medicine: The compound has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Morpholino-3-phenylpropan-2-amine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Morpholino-3-phenylpropan-2-amine Hydrochloride: A similar compound with a single hydrochloride group.
3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine Hydrochloride: Another related compound with a different amine group.
1-(3-Phenylpropyl)-1,4-diazepane Dihydrochloride: A compound with a diazepane ring instead of a morpholine ring.
Uniqueness
1-Morpholino-3-phenylpropan-2-amine Dihydrochloride is unique due to its specific combination of a morpholine ring, a phenyl group, and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H22Cl2N2O |
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Molecular Weight |
293.23 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-phenylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15;;/h1-5,13H,6-11,14H2;2*1H |
InChI Key |
CYDIWHMOXQALMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CC2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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